1,3-Dimethoxy-5-nitrobenzene

Descripción

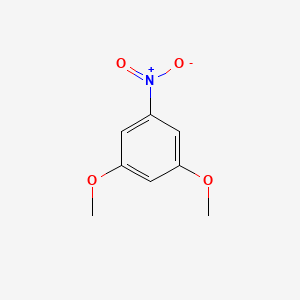

1,3-Dimethoxy-5-nitrobenzene is a nitroaromatic compound characterized by two methoxy (-OCH₃) groups at the 1- and 3-positions and a nitro (-NO₂) group at the 5-position of the benzene ring. This substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-donating methoxy groups activate the ring toward electrophilic substitution, while the nitro group directs further functionalization, often at meta positions.

Propiedades

IUPAC Name |

1,3-dimethoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUCNNGUXNXOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-nitrobenzene can be synthesized through the nitration of 1,3-dimethoxybenzene. The nitration process involves the reaction of 1,3-dimethoxybenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Reduction: 1,3-Dimethoxy-5-aminobenzene.

Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1,3-Dimethoxy-5-nitrobenzene can be synthesized through the nitration of 1,3-dimethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid under controlled temperatures to avoid over-nitration. The compound is characterized by the presence of two methoxy groups and one nitro group, which influence its reactivity.

Key Chemical Reactions

- Reduction : The nitro group can be reduced to an amino group using agents like hydrogen gas with a palladium catalyst or tin(II) chloride.

- Substitution : Methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydroxide.

Scientific Research Applications

This compound is utilized across various fields due to its unique chemical structure:

Chemistry

- Building Block : It serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various reactions makes it valuable for developing new compounds.

Biology

- Enzyme Studies : The compound is used in research involving enzyme-catalyzed reactions, particularly those involving nitroaromatic compounds. Its interactions with biological systems are crucial for understanding metabolic pathways.

Industry

- Manufacture of Dyes and Pigments : It is employed in producing specialty chemicals, dyes, and pigments due to its stable chemical structure and reactivity.

Recent studies indicate that this compound exhibits significant biological activities:

- Antimicrobial Properties : Demonstrates broad-spectrum antimicrobial activity against various bacterial strains, including antibiotic-resistant pathogens. The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that it may have anticancer properties through mechanisms involving cellular interactions and redox reactions.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for complex organic synthesis |

| Biology | Enzyme interaction studies; potential therapeutic applications |

| Industry | Production of dyes, pigments, and specialty chemicals |

Case Studies

-

Antimicrobial Activity Study :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results showed significant inhibition of growth in multiple strains, highlighting its potential as a therapeutic agent against infections.

-

Enzyme Interaction Research :

- Research conducted at a leading university focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Findings suggested that the compound could modulate enzyme activity, offering insights into its role in biochemical processes.

Mecanismo De Acción

The mechanism of action of 1,3-dimethoxy-5-nitrobenzene involves its interaction with various molecular targets, depending on the specific application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The methoxy groups can influence the reactivity of the benzene ring through electron-donating effects, making the compound more susceptible to electrophilic substitution reactions.

Comparación Con Compuestos Similares

1-Chloro-3-methoxy-5-nitrobenzene ()

- Structure : Substitutes one methoxy group with chlorine at the 1-position.

- Reactivity : Chlorine’s electron-withdrawing nature deactivates the ring compared to methoxy, reducing nucleophilic substitution rates. The nitro group further stabilizes negative charge, directing reactions to specific sites.

- Applications : Likely used in cross-coupling reactions or as a precursor for agrochemicals.

1,3-Dimethyl-5-nitrobenzene ()

- Structure : Methyl (-CH₃) groups replace methoxy.

- Electronic Effects : Methyl is weakly electron-donating but lacks the resonance effects of methoxy, leading to reduced ring activation.

1-Ethoxy-3-methyl-5-nitrobenzene ()

- Structure : Ethoxy (-OCH₂CH₃) and methyl groups at 1- and 3-positions.

- Solubility : Longer alkoxy chains (ethoxy) enhance lipophilicity compared to methoxy.

- Reactivity : Ethoxy’s bulkiness may hinder sterically demanding reactions.

Functional Group Variation: Ester vs. Methoxy

Dimethyl 5-nitroisophthalate ()

- Structure : Contains methoxycarbonyl (-COOCH₃) groups instead of methoxy.

- Acidity : The ester groups increase acidity at adjacent positions due to electron-withdrawing effects.

- Applications : Likely used in polymer or coordination chemistry due to chelating capabilities.

Data Table: Key Structural and Functional Comparisons

| Compound Name | Substituents | Key Functional Groups | Notable Properties |

|---|---|---|---|

| 1,3-Dimethoxy-5-nitrobenzene | -OCH₃ (1,3), -NO₂ (5) | Methoxy, Nitro | High ring activation, meta-directing |

| 1-Chloro-3-methoxy-5-nitrobenzene | -Cl (1), -OCH₃ (3) | Chloro, Methoxy, Nitro | Reduced reactivity, EWG influence |

| 1,3-Dimethyl-5-nitrobenzene | -CH₃ (1,3), -NO₂ (5) | Methyl, Nitro | Steric hindrance, weak activation |

| Dimethyl 5-nitroisophthalate | -COOCH₃ (1,3), -NO₂ (5) | Ester, Nitro | Chelating ability, higher acidity |

Actividad Biológica

1,3-Dimethoxy-5-nitrobenzene (DMNB) is a nitroaromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMNB, providing insights into its antimicrobial, antitumor, and other pharmacological effects based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a nitro group and two methoxy groups attached to a benzene ring. Its structure can be represented as follows:

Antimicrobial Activity

Nitroaromatic compounds, including DMNB, are known for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. Research indicates that DMNB exhibits significant antibacterial activity against various pathogens.

- Mechanism : Nitro compounds are reduced intracellularly to generate toxic intermediates that can bind to DNA, leading to cell death .

- Case Study : A study highlighted the efficacy of nitro-containing molecules in treating infections caused by Helicobacter pylori, with DMNB showing potential as a lead compound for developing new antimicrobial agents .

Antitumor Activity

The antitumor effects of DMNB have also been investigated. Nitroaromatic compounds have been recognized for their ability to target hypoxic tumor cells, making them suitable candidates for cancer therapy.

- Research Findings : DMNB has demonstrated cytotoxicity against various cancer cell lines. Its activity is attributed to the presence of the nitro group, which enhances its reactivity towards cellular targets .

- Cytotoxicity Data : In vitro studies reported an IC50 value of approximately 21.8 µM for DMNB against breast cancer cell lines, indicating moderate effectiveness as an antitumor agent .

Toxicological Profile

Despite its biological activities, the toxicological profile of DMNB requires careful consideration. Exposure to nitroaromatic compounds can lead to adverse health effects, including methemoglobinemia and anemia.

- Health Effects : Acute exposure to high concentrations of related nitro compounds can reduce blood's oxygen-carrying capacity and cause symptoms such as headache and dizziness .

- Animal Studies : Research shows that prolonged exposure in animal models leads to hematological effects similar to those observed in humans, although long-term impacts remain unclear .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.